molecular formula C16H14N2O2 B1355023 Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 51065-76-0

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B1355023
CAS No.: 51065-76-0
M. Wt: 266.29 g/mol
InChI Key: SYEVWDFYUKSMGY-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. This compound is characterized by a fused ring system that includes both pyrazole and pyridine rings, making it a versatile scaffold in medicinal chemistry and material science. Its unique structure allows for various functional modifications, which can enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate typically involves a multi-step process. One common method includes the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines . Another approach involves the regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-A]pyrimidine with terminal alkynes, followed by subsequent cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Fe(NO3)3·9H2O for oxidative cycloaddition , and catalysts such as Cu(OAc)2 and CuBr for Sonogashira-type coupling reactions . Reaction conditions typically involve heating in an oil bath under an inert atmosphere (e.g., argon) to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative [3+2] cycloaddition can yield pyrazolo[1,5-A]pyridine-3-ylphosphonates , while Sonogashira-type coupling reactions can produce various disubstituted pyrazolo[1,5-A]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its synthetic modifications, which allow for a wide range of applications in various fields.

Properties

IUPAC Name

ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)14-13-10-6-7-11-18(13)17-15(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEVWDFYUKSMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512047
Record name Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51065-76-0
Record name Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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